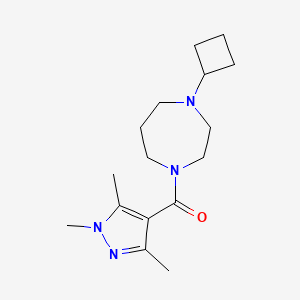

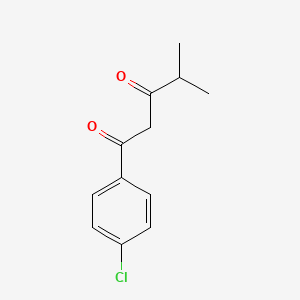

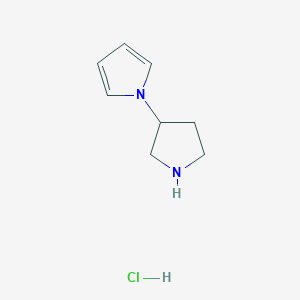

![molecular formula C17H11N3O3 B2490953 N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941957-48-8](/img/structure/B2490953.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide” is a compound that contains a benzoxazole moiety . Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . These processes utilize ortho-aminophenol and heptafluoro-2-iodopropane as starting materials .Molecular Structure Analysis

The molecular structure of “N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide” is characterized by the presence of a benzoxazole moiety . The N7 atom on the isoxazolone ring has pseudo pyramidal conformation and both N21 on the benzoxazole and N9 on the toluidine (as a secondary amine) moieties have a planar conformation due to aromatization of the benzoxazole ring moiety and resonance of N9 lone pair with carbonyl group of isoxazolone .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include electrophilic substitution, cyclization, reduction, and amide formation . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide” can be inferred from similar compounds. For instance, some benzoxazole derivatives have been reported to have a melting range of 270-280°C . The IR, NMR, and MS spectra provide further insights into the compound’s structure .Scientific Research Applications

- Benzoxazoles, including derivatives like this compound, are known for their excellent photophysical properties. They absorb light in the range of 296 to 332 nm and emit fluorescence in the ranges of 368 to 404 nm with high quantum yield .

- Researchers have explored these compounds as fluorescent probes and sensors due to their broad spectral windows and good fluorescence efficiency. For instance, some phenylaminonaphtho[1,2-d]oxazol-2-yl-type compounds serve as sensors for water in organic solvents through photo-induced electron transfer (PET) .

- The synthesized derivatives of this compound were evaluated for in vitro antibacterial activities against Escherichia coli and Staphylococcus aureus strains, as well as in vitro antifungal activity against Candida albicans and Aspergillus niger strains .

- For example, a study reported that a benzoxazole derivative exhibited cytotoxic effects against lung, breast, colon, and cervical cancer cells .

- For instance, a magnetic solid acid nanocatalyst was introduced for benzoxazole synthesis, achieving high yields .

Fluorescent Probes and Sensors

Material Chemistry

Antibacterial and Antifungal Activities

Anticancer Potential

Synthetic Strategies and Catalysts

Biological and Photochromatic Activities

Mechanism of Action

While the specific mechanism of action for “N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide” is not explicitly mentioned in the sources, benzoxazole derivatives are known for their wide spectrum of pharmacological activities . For instance, some carboxamide compounds containing benzoxazole motifs have been found to exhibit significant insecticidal activity against Mythimna separata, possibly by allosterically inhibiting GABA-activated chloride channels in insect nerve cells .

Future Directions

Benzoxazole derivatives, including “N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide”, offer valuable insights for designing new chemical entities in medicinal chemistry . Their wide spectrum of pharmacological activities makes them promising candidates for the development of new drugs . Future research could focus on exploring their potential in various therapeutic areas and optimizing their synthesis process .

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3/c21-16(15-9-10-18-23-15)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)22-17/h1-10H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLBKUMJTKRDCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)isoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

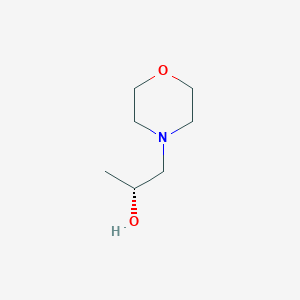

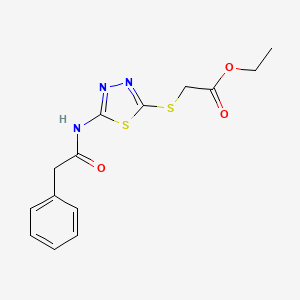

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2490877.png)

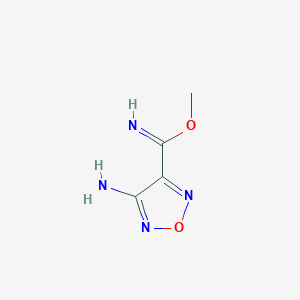

![N-[cyano(3,4-dichlorophenyl)methyl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2490878.png)

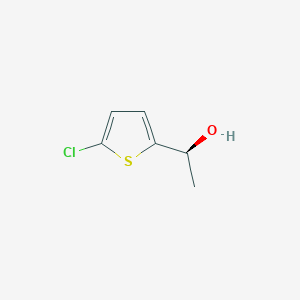

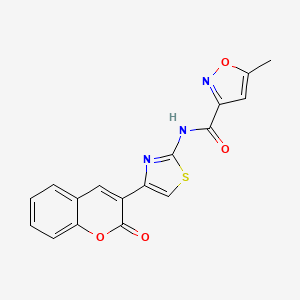

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide](/img/structure/B2490879.png)

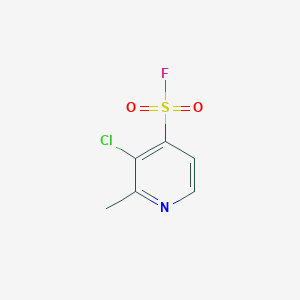

![N-(4-chlorophenyl)-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/no-structure.png)

![1,3-Bis(4-chlorophenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2490886.png)